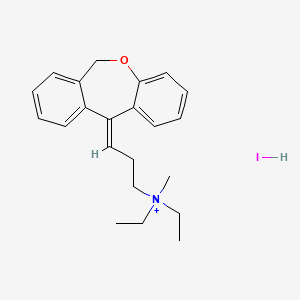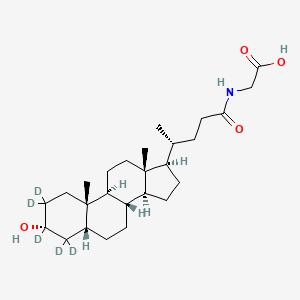
Lithocholylglycine-d5 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithocholylglycine-d5 (Major) is a labeled metabolite in human hepatic bile. It is a derivative of lithocholic acid, conjugated with glycine and labeled with deuterium (d5). This compound is primarily used in biochemical and proteomics research due to its stable isotope labeling, which allows for precise tracking and analysis in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithocholylglycine-d5 (Major) involves the conjugation of lithocholic acid with glycine, followed by the incorporation of deuterium. The reaction typically requires a catalyst and specific reaction conditions to ensure the successful incorporation of the deuterium label. The process involves multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of Lithocholylglycine-d5 (Major) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithocholylglycine-d5 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Lithocholylglycine-d5 (Major) may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Lithocholylglycine-d5 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of bile acids and their derivatives.
Biology: Employed in studies of bile acid metabolism and transport, as well as in the investigation of liver function and disease.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids in the human body.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting bile acid-related disorders
Mechanism of Action
The mechanism of action of Lithocholylglycine-d5 (Major) involves its interaction with specific molecular targets and pathways in the body. As a bile acid derivative, it is involved in the regulation of cholesterol metabolism, bile acid synthesis, and transport. It acts on nuclear receptors such as the farnesoid X receptor (FXR) and the pregnane X receptor (PXR), modulating the expression of genes involved in bile acid homeostasis .
Comparison with Similar Compounds
Lithocholylglycine-d5 (Major) can be compared with other bile acid derivatives, such as:
Lithocholic acid: The parent compound, which is less stable and less suitable for precise analytical studies.
Glycolithocholic acid: Another glycine-conjugated bile acid, but without the deuterium labeling, making it less useful for isotope-based studies.
Taurolithocholic acid: A taurine-conjugated bile acid, which has different biological properties and applications compared to glycine-conjugated derivatives
Lithocholylglycine-d5 (Major) is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C26H43NO4 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1/i10D2,14D2,18D |
InChI Key |
XBSQTYHEGZTYJE-QJGQIPQQSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


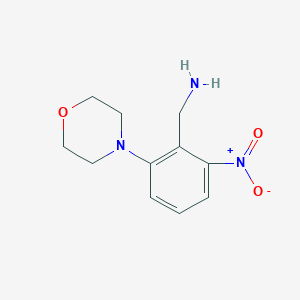
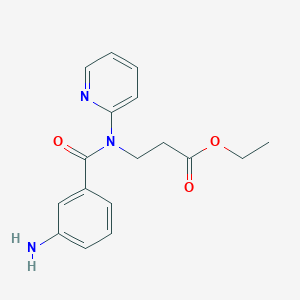
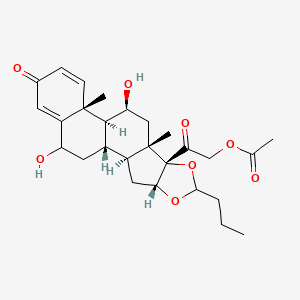
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
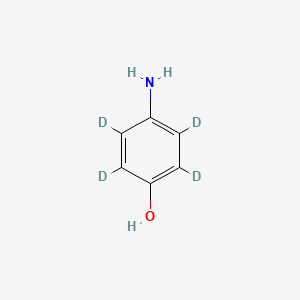
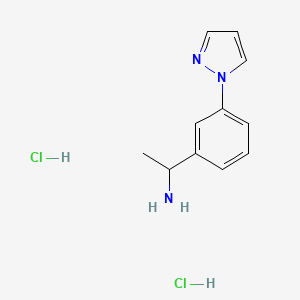
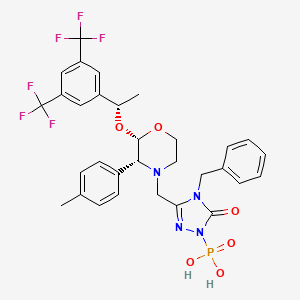
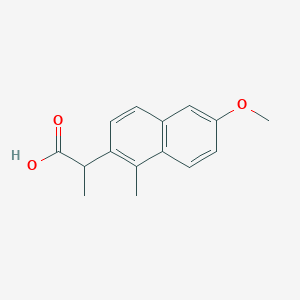
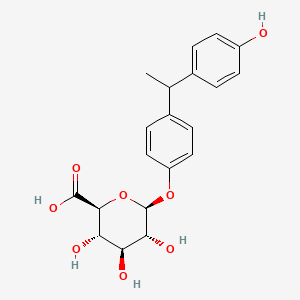
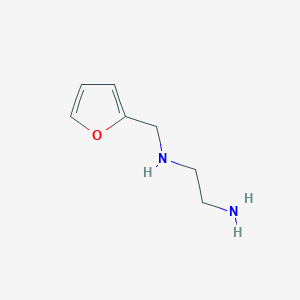
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
